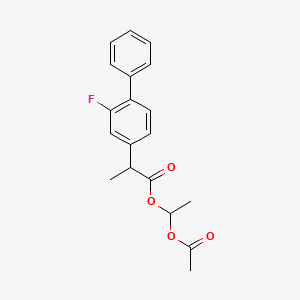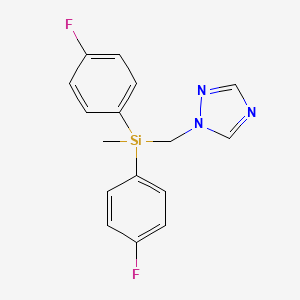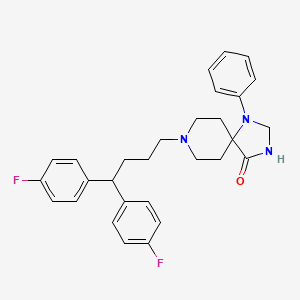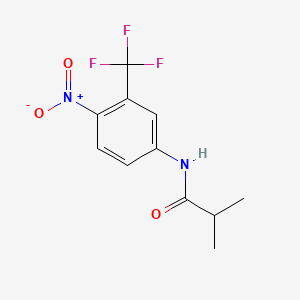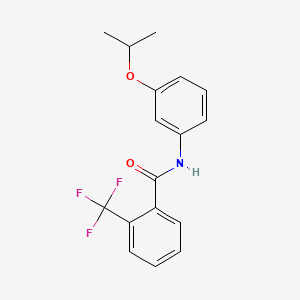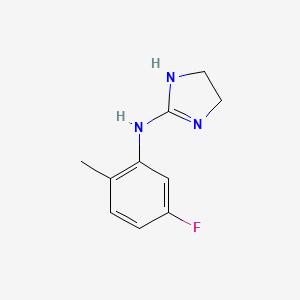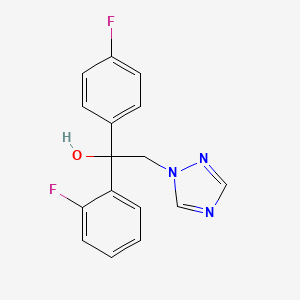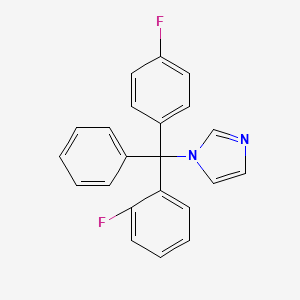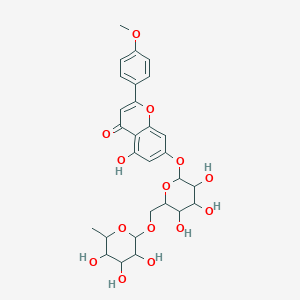
Fortunellin
Overview
Description
Mechanism of Action
Target of Action
Fortunellin, a phytochemical, has been found to target multiple key proteins that are necessary for viral replication, growth, invasion, and infectivity . It also targets the AMPK/Nrf2 pathway .
Mode of Action
This compound binds reliably to key targets that are necessary for viral replication, growth, invasion, and infectivity . It supports protective immunity while inhibiting pro-inflammatory cytokines and apoptosis pathways . It also enhances the AMPK/Nrf2 pathway .
Biochemical Pathways
This compound has been associated with a variety of biological pathways, including hematopoietic cell lineage, AGE-RAGE signalling pathway in diabetic complications, PI3K-Akt signalling system, ECM-receptor interaction, and TNF signalling pathway . It enhances the AMPK/Nrf2 pathway, which is known to regulate cellular antioxidant defense systems .
Pharmacokinetics
It has been found to be non-toxic to mice and cells .
Result of Action
This compound ameliorates symptoms of inflammation and oxidative stress. It decreases epithelial cell apoptosis through inhibiting PTEN expression in colitis . It also reduces inflammation and ROS generation in H9C2 cells induced by LPS .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of high fructose, which can induce diabetes . In the presence of high fructose, this compound can enhance the AMPK/Nrf2 pathway, thereby protecting against fructose-induced inflammation and oxidative stress .
Biochemical Analysis
Biochemical Properties
Fortunellin interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phosphatase and tensin homolog (PTEN), which is known to induce cell apoptosis . This compound inhibits PTEN, thereby decreasing inflammation and maintaining intestinal barrier function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It decreases epithelial cell apoptosis through inhibiting PTEN expression . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound-induced downregulation of PTEN could be counteracted by microRNA-374a depletion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound ameliorates colitis symptoms, including excessive inflammation and oxidative stress
Preparation Methods
Synthetic Routes and Reaction Conditions: Fortunellin can be synthesized through various chemical routes, primarily involving the glycosylation of acacetin. The process typically includes the use of glycosyl donors and catalysts under controlled conditions to achieve the desired glycoside formation .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as kumquat fruit. The extraction process includes solvent extraction, chromatographic purification, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Fortunellin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the glycosidic bond or the flavonoid core, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like alkyl halides under basic conditions.
Major Products:
Scientific Research Applications
Chemistry: Fortunellin serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It has been shown to modulate various biological pathways, including antioxidant and anti-inflammatory pathways.
Medicine: this compound exhibits promising antiviral activity, particularly against SARS-CoV-2, by inhibiting the dimerization of the main protease.
Comparison with Similar Compounds
Fortunellin is structurally similar to other flavonoid glycosides such as:
Rhoifolin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Apilin: Known for its antiviral activity against various viruses.
Naringenin: A flavonoid with strong antioxidant and anti-inflammatory effects
Uniqueness: this compound’s unique combination of antiviral, anti-inflammatory, and antioxidant activities, along with its ability to modulate multiple biological pathways, sets it apart from other similar compounds.
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478483-37-3, 20633-93-6 | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478483-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fortunellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


